molecular formula C6H4ClNO3 B185284 5-Chloro-2-nitrophenol CAS No. 611-07-4

5-Chloro-2-nitrophenol

Cat. No. B185284
Key on ui cas rn: 611-07-4
M. Wt: 173.55 g/mol
InChI Key: MZDBQSFPAMTTIS-UHFFFAOYSA-N
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Patent
US04310711

Procedure details

384 g of 2,4-dichloronitrobenzene, 600 g of tetramethylene sulfone (sulfolane) and 1 g of the emulsifier as specified in Example 1 are introduced into the reaction vessel. Within 4 hours 448 g of 50% potassium hydroxide solution are added at 110° C. After stirring for a further 21 hours at 110° C., the reaction product is adjusted to pH 5.5 to 6 with 240 g of 30% hydrochloric acid and worked up as described in Example 1. 263 g of 5-chloro-2-nitrophenol (76% of the theory) are obtained.
Quantity
384 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
448 g
Type
reactant
Reaction Step Three
Quantity
240 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].C1S(=O)(=[O:17])CCC1.[OH-].[K+].Cl>>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([OH:17])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
384 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
C1CCCS1(=O)=O
Step Three
Name
Quantity
448 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
240 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After stirring for a further 21 hours at 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into the reaction vessel

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 263 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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